7-allyl-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
7-Allyl-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative with structural modifications at positions 3, 7, and 8 of the purine core. The 8-position features a 4-benzylpiperazine moiety, a pharmacophore known to enhance binding affinity for neurotransmitter receptors such as 5-HT6 and D2 .
Properties
IUPAC Name |
8-(4-benzylpiperazin-1-yl)-3-methyl-7-prop-2-enylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-3-9-26-16-17(23(2)20(28)22-18(16)27)21-19(26)25-12-10-24(11-13-25)14-15-7-5-4-6-8-15/h3-8H,1,9-14H2,2H3,(H,22,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSUMCUUQNDMEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-allyl-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula: C₁₈H₂₃N₅O₂
- Molecular Weight: 341.41 g/mol
The structure features a purine core substituted with an allyl group and a benzylpiperazine moiety, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and enzymes. Key mechanisms include:
- Acetylcholinesterase Inhibition:
- Dopaminergic Activity:
In Vitro Studies
In vitro evaluations have demonstrated that derivatives of this compound exhibit significant AChE inhibitory activity. For instance:
| Compound | AChE Inhibition (%) | Reference |
|---|---|---|
| This compound | 70% at 10 µM | |
| Similar Piperazine Derivative | 65% at 10 µM |
These findings indicate that the compound has promising potential as a therapeutic agent targeting cholinergic pathways.
Case Studies
Several studies have explored the pharmacological effects of similar compounds:
- Neuroprotective Effects:
- Antidepressant-like Activity:
Scientific Research Applications
Anticancer Activity
Research indicates that purine derivatives, including 7-allyl-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione, exhibit anticancer properties. Studies have demonstrated that modifications in the purine structure can enhance inhibitory effects on cancer cell proliferation. For instance, compounds with similar structures have been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Neuropharmacological Effects
The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. The benzylpiperazine moiety may enhance dopaminergic and serotonergic activity, making it a candidate for further investigation as an antidepressant or anxiolytic agent. Preliminary studies have indicated that related compounds can modulate neurotransmitter levels in animal models .
Anti-inflammatory Properties
Recent studies have explored the anti-inflammatory effects of purine derivatives. The compound has shown promise in reducing inflammation markers in vitro and in vivo. For example, derivatives with similar functional groups have been evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Case Study 1: Synthesis and Evaluation of Purine Derivatives
A study focused on synthesizing various purine derivatives, including this compound, evaluated their biological activities against cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against breast and colon cancer cells, suggesting a potential pathway for drug development targeting these cancers .
Case Study 2: Neuropharmacological Assessment
In another investigation, researchers assessed the neuropharmacological effects of compounds similar to this compound using behavioral models in rodents. The findings revealed that these compounds could significantly reduce anxiety-like behaviors and improve cognitive functions, supporting their potential use as therapeutic agents for anxiety disorders .
Comparative Data Table
Chemical Reactions Analysis
Nucleophilic Substitution at the Purine Core
The purine skeleton’s 8-position is susceptible to nucleophilic substitution due to electron-withdrawing effects from neighboring carbonyl groups. The benzylpiperazine moiety at this position can be replaced under controlled conditions:
Functionalization of the Allyl Group
The allyl substituent at the 7-position undergoes characteristic olefin reactions:
Oxidation
-
Epoxidation : Treatment with m-CPBA yields an epoxide intermediate, enabling further ring-opening reactions for derivatization.
-
Dihydroxylation : OsO4/NaIO4 generates vicinal diols, which can be acetylated or sulfonated.
Cross-Coupling
Palladium-catalyzed reactions (e.g., Heck, Suzuki) modify the allyl chain:
Piperazine Modifications
The 4-benzylpiperazine group participates in:
Benzyl Deprotection
Hydrogenolysis (H₂, Pd/C) removes the benzyl group, exposing a secondary amine for further functionalization:
text7-allyl-8-(piperazin-1-yl)-3-methylpurine-2,6-dione → Intermediate for sulfonamide or urea formation
N-Alkylation/Acylation
-
Alkylation : RX (alkyl halides), NaH, THF → N-alkylpiperazines.
-
Acylation : AcCl, pyridine → N-acyl derivatives with improved pharmacokinetics .
Purine Ring Reactivity
The 1H-purine-2,6-dione core undergoes:
Methylation at N-3
Using methyl iodide and Ag₂O introduces additional methyl groups, altering electronic properties and binding affinity .
Hydrolysis
Strong acids (HCl, Δ) cleave the purine ring, yielding imidazole and pyrimidine fragments for degradation studies.
Comparative Reactivity of Structural Analogs
Data from patent WO2002002560A2 highlights trends in related purine-2,6-diones :
| Compound | Key Reaction | Biological Impact |
|---|---|---|
| 7-benzyl-8-(2,5-diazabicyclo[2.2.1]heptan-2-yl)-1,3-dimethylpurine-2,6-dione | Diazepane ring alkylation | 10x higher DPP-IV inhibition vs. parent compound |
| 8-(1,4-diazepan-1-yl)-1-(2-ethoxyethyl)-7-[(2-iodophenyl)methyl]-3-methylpurine-2,6-dione | Iodophenyl Suzuki coupling | Improved selectivity for serotonin receptors |
Synthetic Optimization Insights
Comparison with Similar Compounds
Key Observations:
Position 7 Modifications: Allyl (target compound) vs. But-2-yn-1-yl (): This substituent introduces rigidity but is associated with lower receptor affinity, possibly due to steric hindrance .
Position 8 Modifications :
- Piperazine Derivatives :
- 4-Benzylpiperazine (target) vs. 4-methylpiperazine (): Benzyl groups enhance π-π stacking with aromatic residues in receptor binding pockets, improving 5-HT6/D2 affinity .
- Ethylpiperazine (CAS: 585562-22-7): Increased alkyl chain length may reduce CNS penetration due to higher hydrophilicity . Non-Piperazine Groups:
- Pyridin-2-yloxy (): Eliminates CNS activity but retains analgesia, suggesting substituent-dependent pathway modulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
